Nalmefene Hydrochloride

Pharmacokinetics Opioid overdose reversal Drug duration of action

Nalmefene hydrochloride (CAS 58895-64-0) is a high-potency opioid receptor antagonist with a terminal half-life of 10.8 hours—approximately 7–10× longer than naloxone—making it the preferred agent for sustained receptor blockade and prevention of renarcotization from long-acting opioids. Its μ-opioid receptor IC50 of 1.0 nM confers ~4-fold higher affinity than naloxone, while partial agonism at κ-opioid receptors differentiates it mechanistically from naltrexone, producing distinct responder subpopulations in alcohol use disorder models. Complete IM/SC bioavailability supports autoinjector formulation development. For analytical method validation, EP/USP-traceable impurity reference standards and injection-grade material (assay ≥99.6%, total impurities ≤0.11%) are available to support ANDA/DMF filings.

Molecular Formula C21H26ClNO3
Molecular Weight 375.9 g/mol
CAS No. 58895-64-0
Cat. No. B1662634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNalmefene Hydrochloride
CAS58895-64-0
Synonyms(5α)-17-(Cyclopropylmethyl)-4,5-epoxy-6-methylenemorphinan-3,14-diol hydrochloride
Molecular FormulaC21H26ClNO3
Molecular Weight375.9 g/mol
Structural Identifiers
SMILESC=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl
InChIInChI=1S/C21H25NO3.ClH/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;/h4-5,13,16,19,23-24H,1-3,6-11H2;1H/t16-,19+,20+,21-;/m1./s1
InChIKeyGYWMRGWFQPSQLK-OPHZJPRHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nalmefene Hydrochloride (CAS 58895-64-0) for Scientific Procurement: A 6-Methylene Naltrexone Analog with Differentiated Opioid Receptor Pharmacology and Formulation Patent Protection


Nalmefene hydrochloride (CAS 58895-64-0) is a hydrochloride salt form of nalmefene, a 6-methylene analogue of naltrexone that functions as a competitive antagonist at μ-opioid and δ-opioid receptors and as a partial agonist at κ-opioid receptors [1][2]. The compound is a white to off-white crystalline powder, freely soluble in water up to 130 mg/mL and slightly soluble in chloroform up to 0.13 mg/mL, with a pKa of 7.6 and molecular weight of 375.9 [2]. As an opioid receptor antagonist with no agonist activity at the μ site, nalmefene hydrochloride has been evaluated clinically for reversal of opioid-induced respiratory depression and for the treatment of alcohol use disorder and gambling disorder [1].

Why Nalmefene Hydrochloride (CAS 58895-64-0) Cannot Be Simply Substituted with Naloxone or Naltrexone in Scientific and Clinical Applications


Despite sharing a common opioid receptor antagonist classification, nalmefene hydrochloride cannot be directly interchanged with naloxone or naltrexone due to quantifiable differences in three critical dimensions: (1) terminal elimination half-life—nalmefene's 10.8 hours substantially exceeds naloxone's approximate 1-1.5 hours, altering duration of therapeutic action and dosing frequency requirements [1]; (2) receptor binding kinetics—nalmefene demonstrates approximately 4-fold higher binding affinity at the central μ-opioid receptor compared to naloxone (IC50 1.0 nM vs. ~4 nM), and binds more effectively across all three opioid receptor subtypes than either comparator [2]; and (3) κ-opioid receptor pharmacology—nalmefene acts as a partial agonist at κ-opioid receptors, whereas naltrexone functions as a κ-antagonist, a mechanistic divergence that produces distinct responder subpopulations in alcohol use disorder treatment [3].

Quantitative Differentiation Evidence for Nalmefene Hydrochloride (CAS 58895-64-0) Versus Closest Comparators Naloxone and Naltrexone


Terminal Elimination Half-Life: Nalmefene (10.8 Hours) Versus Naloxone (~1-1.5 Hours) and Naltrexone (~4 Hours)

Following a 1 mg intravenous dose in adult male volunteers (ages 19-32, n=18), nalmefene exhibited a terminal elimination half-life of 10.8 hours (CV 48%) [1]. In contrast, naloxone has a reported terminal half-life of approximately 1.0-1.5 hours following intravenous administration, and naltrexone has a terminal half-life of approximately 4 hours [2]. Nalmefene's 7-10 fold longer half-life compared to naloxone and approximately 2.7-fold longer half-life compared to naltrexone provides extended receptor occupancy and sustained antagonist coverage [1][3].

Pharmacokinetics Opioid overdose reversal Drug duration of action Dosing frequency

Central μ-Opioid Receptor Binding Affinity: Nalmefene IC50 1.0 nM Versus Naloxone ~4 nM

In rat brain membrane homogenates (minus cerebellum) using [3H]-dihydromorphine as the radiolabeled ligand, nalmefene bound to central μ-opioid receptors with an IC50 of 1.0 nM [1][2]. This value was equal to that of naltrexone and approximately four times lower (i.e., higher affinity) than that of naloxone (IC50 ~4 nM) [1]. At central κ and δ receptor sites, nalmefene's IC50 values were also lower than those of both naltrexone and naloxone, indicating more effective binding across all three major opioid receptor subtypes [1][2].

Receptor binding Opioid pharmacology Affinity IC50 Rat brain membrane

Relative Bioavailability by Non-Intravenous Routes: IM 101.5% ± 8.1%, SC 99.7% ± 6.9%

In a pharmacokinetic study of 12 male volunteers, nalmefene was completely bioavailable following intramuscular (IM) or subcutaneous (SC) administration relative to intravenous (IV) nalmefene [1]. The relative bioavailability of IM administration was 101.5% ± 8.1% (Mean ± SD), and SC administration was 99.7% ± 6.9% [1]. This near-complete bioavailability via non-IV routes distinguishes nalmefene from naloxone, which exhibits significantly lower oral bioavailability (<2%) and variable absorption via non-IV parenteral routes [2].

Bioavailability Route of administration Intramuscular Subcutaneous Formulation development

κ-Opioid Receptor Pharmacological Profile: Partial Agonist Activity Distinguishes Nalmefene from Naltrexone (κ-Antagonist)

At the κ-opioid receptor, nalmefene acts as a partial agonist, whereas naltrexone acts as a pure antagonist [1]. This pharmacological divergence has functional consequences: in a preclinical mouse model of alcohol self-administration, nalmefene (0.1 mg/kg i.p.) and naltrexone (1.0 mg/kg i.p.) demonstrated similar aggregate efficacy in reducing ethanol consumption, but individual-level analysis revealed that nalmefene- and naltrexone-induced reductions were driven by fully separate subpopulations that did not respond to the non-preferred compound [1].

Kappa opioid receptor Partial agonist Receptor pharmacology Alcohol use disorder Precision medicine

Active Formulation Patent Protection: USP 11,857,547 Covers Rapid-Absorption Parenteral Formulation with Magnesium Chloride Adjuvant

U.S. Patent 11,857,547, assigned to Purdue Pharma L.P., protects a pharmaceutical formulation comprising a therapeutically effective amount of nalmefene or its pharmaceutically acceptable salt and a pharmaceutically acceptable adjuvant (e.g., magnesium chloride) that promotes more rapid absorption of nalmefene into systemic circulation [1]. The patent protects the ZURNAI (nalmefene hydrochloride autoinjector) product approved under NDA 218590 on August 7, 2024 [1]. Additional patent protection exists for buccal film formulations of nalmefene (TH-104) with patent grants in Japan, Mexico, Australia, and the United States extending protection until at least 2040 [2], and for intranasal formulations containing nalmefene with Intravail® (OPNT003) with patent term extending to 2037 [3].

Intellectual property Patent protection Formulation Opioid overdose Procurement

Evidence-Based Research and Industrial Application Scenarios for Nalmefene Hydrochloride (CAS 58895-64-0)


Opioid Overdose Reversal Requiring Extended Duration of Action: Auto-Injector and Intranasal Formulation Development

Nalmefene hydrochloride's terminal elimination half-life of 10.8 hours—approximately 7-10× longer than naloxone—makes it the preferred opioid antagonist for scenarios where extended receptor blockade is required to prevent renarcotization, particularly with long-acting opioids such as methadone or sustained-release formulations [6]. The complete IM/SC bioavailability (101.5% ± 8.1% and 99.7% ± 6.9%, respectively) supports development of autoinjector products such as ZURNAI, which received FDA approval in 2024 under NDA 218590 and is protected by USP 11,857,547 covering rapid-absorption formulations [6]. Researchers developing novel delivery systems for opioid overdose reversal should consider nalmefene over naloxone when sustained antagonist coverage is a primary design criterion.

Precision Pharmacology Research in Alcohol Use Disorder: Biomarker-Stratified Treatment Approaches

Nalmefene's partial agonist activity at κ-opioid receptors distinguishes it mechanistically from naltrexone (κ-antagonist) and translates to distinct responder subpopulations [6]. In preclinical models, nalmefene (0.1 mg/kg i.p.) and naltrexone (1.0 mg/kg i.p.) reduced ethanol consumption through non-overlapping subpopulations, with a predictive model based on circulating biogenic amines achieving high-accuracy classification of compound-specific responders [6]. Investigators conducting clinical or preclinical research on alcohol use disorder should procure both compounds rather than assuming interchangeability, particularly for studies involving patient stratification, biomarker discovery, or personalized treatment algorithm development.

Competitive μ-Opioid Receptor Binding Studies Requiring High-Affinity Antagonist Probes

With a μ-opioid receptor IC50 of 1.0 nM—approximately 4-fold higher affinity than naloxone (~4 nM) and equivalent to naltrexone—nalmefene hydrochloride serves as a high-potency competitive antagonist probe for receptor binding and displacement assays [6]. The compound's universal opioid antagonist profile, demonstrated by low nanomolar IC50 values across μ, κ, and δ receptors in rat brain membrane preparations, supports its use in receptor occupancy studies, in vivo receptor blockade measurements via dual-detector systems, and competitive binding assays where high-affinity displacement of radioligands is required [6]. Researchers requiring sustained receptor occupancy in vivo should note that nalmefene's slower clearance results in longer receptor blockade compared to naloxone .

ANDAs, DMF Filings, and Generic Development: Impurity Reference Standards and Analytical Method Development

For analytical development, quality control, and regulatory submissions involving nalmefene hydrochloride, procurement of EP/USP-traceable impurity reference standards is essential for method validation, stability studies, and identification of unknown impurities [6]. Commercial supplier specifications report purified nalmefene hydrochloride with assay ≥99.6%, naltrexone content ≤0.02%, single impurity ≤0.03%, and total impurities ≤0.11%, meeting pharmacopeial requirements for injection-grade material . Pharmaceutical developers preparing ANDA or DMF filings should procure characterized impurity standards including nalmefene impurity 2 (CAS 42971-33-5) and related compounds to support forced degradation studies and genotoxic impurity assessment [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nalmefene Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.